Disilver sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

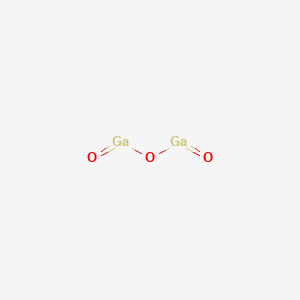

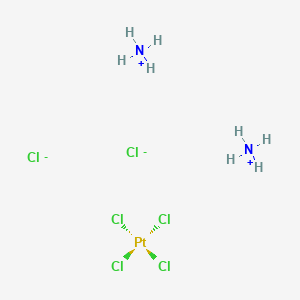

Disilver sulfide is a useful research compound. Its molecular formula is Ag2S and its molecular weight is 247.80 g/mol. The purity is usually 95%.

BenchChem offers high-quality Disilver sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disilver sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Nanosilver Toxicity Reduction in Wastewater Treatment : Choi et al. (2009) found that sulfide effectively reduces nanosilver toxicity to nitrifying bacteria in wastewater treatment. They observed that adding a small amount of sulfide, which complexes with silver nanoparticles (AgNPs), reduced the toxicity to nitrifying organisms by up to 80% (Choi et al., 2009).

Mechanisms of Nanosilver Oxysulfidation : Liu et al. (2011) demonstrated that silver nanoparticles react with dissolved sulfide species under controlled laboratory conditions to produce silver sulfide nanostructures. This reaction is essential for understanding the environmental transformation of nanosilver (Liu et al., 2011).

Physicochemical Behavior of Nanosilver in Aquatic Environments : Zhang et al. (2016) reviewed the behavior of nanosilver in aquatic environments, including its transformation into silver sulfide under anaerobic conditions. This transformation is crucial for assessing nanosilver's bioavailability and impact on the environment (Zhang et al., 2016).

Metal Sulfides in Renewable Energy Applications : Chandrasekaran et al. (2019) discussed the potential of metal sulfides, including silver sulfide, in renewable energy applications such as electrocatalytic hydrogen generation and water splitting. They emphasized the importance of developing scalable methods for preparing high-quality metal sulfides (Chandrasekaran et al., 2019).

Thermoelectric Properties of Binary Sulfides : Ge et al. (2016) explored the potential of binary metal sulfides, such as silver sulfide, in thermoelectric materials. They highlighted strategies to enhance the thermoelectric figure of merit of these materials (Ge et al., 2016).

特性

IUPAC Name |

silver;sulfanylidenesilver |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.S |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWNMDUAUUAHSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Ag].[Ag] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disilver sulfide | |

CAS RN |

21548-73-2 |

Source

|

| Record name | Silver sulfide (Ag2S) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21548-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[9-[2-[Dimethylazaniumylidene(hydroxy)methyl]phenyl]-6-oxoxanthen-3-yl]oxyacetate](/img/structure/B7798001.png)